N-(2-Chlorophenyl)-4-dibenzofuranamine
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Overview
Description
N-(2-chlorophenyl)-8-oxatricyclo[7400?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine typically involves a multi-step process. One efficient method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free, tandem C–N, C–O bond formation reaction is environmentally benign and yields good to excellent results .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production. The use of renewable starting materials and mild reaction conditions are key considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate: This compound also features a tricyclic structure and has been studied for its biological activities.
Uniqueness
N-(2-chlorophenyl)-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-6-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12ClNO |
---|---|
Molecular Weight |
293.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C18H12ClNO/c19-14-8-2-3-9-15(14)20-16-10-5-7-13-12-6-1-4-11-17(12)21-18(13)16/h1-11,20H |
InChI Key |
UYAKANIFRJXONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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